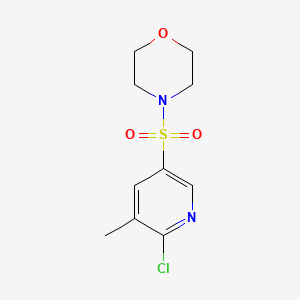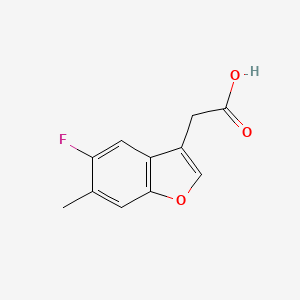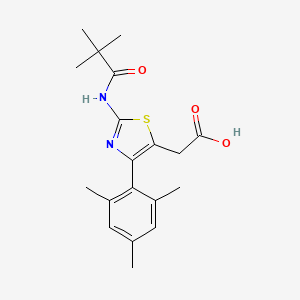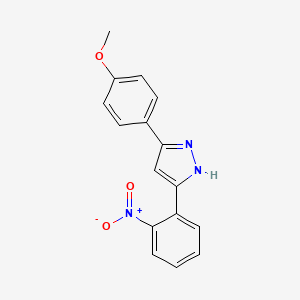
5-Bromo-2-cyclohexylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-cyclohexylphthalazin-1(2H)-one is a chemical compound that belongs to the phthalazinone family. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of a bromine atom and a cyclohexyl group in its structure suggests potential unique reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclohexylphthalazin-1(2H)-one typically involves the bromination of 2-cyclohexylphthalazin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-cyclohexylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-cyclohexylphthalazin-1(2H)-one.
Oxidation Reactions: Oxidative conditions can modify the cyclohexyl group or the phthalazinone core.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 2-Cyclohexylphthalazin-1(2H)-one.
Oxidation: Oxidized derivatives of the cyclohexyl group or the phthalazinone core.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-cyclohexylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclohexyl group can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexylphthalazin-1(2H)-one: Lacks the bromine atom, potentially less reactive.
5-Chloro-2-cyclohexylphthalazin-1(2H)-one: Similar structure with chlorine instead of bromine, different reactivity and properties.
5-Bromo-2-phenylphthalazin-1(2H)-one: Phenyl group instead of cyclohexyl, different steric and electronic effects.
Uniqueness
5-Bromo-2-cyclohexylphthalazin-1(2H)-one is unique due to the combination of the bromine atom and the cyclohexyl group, which can impart distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C14H15BrN2O |
|---|---|
Peso molecular |
307.19 g/mol |
Nombre IUPAC |
5-bromo-2-cyclohexylphthalazin-1-one |
InChI |
InChI=1S/C14H15BrN2O/c15-13-8-4-7-11-12(13)9-16-17(14(11)18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
Clave InChI |
SZKDSMDOVOZYIW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=O)C3=C(C=N2)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)


![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)






![3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11801384.png)



